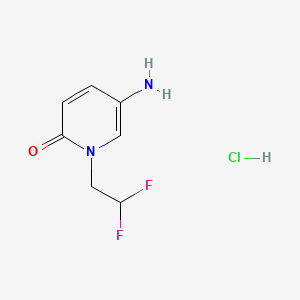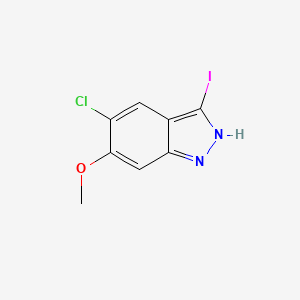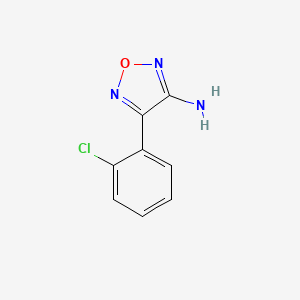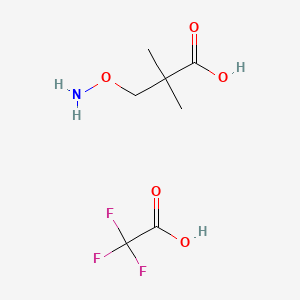
3-(Aminooxy)-2,2-dimethylpropanoic acid, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid is a compound that combines the properties of both 3-(aminooxy)-2,2-dimethylpropanoic acid and trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminooxy)-2,2-dimethylpropanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with hydroxylamine to form the aminooxy derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the aminooxy group. Trifluoroacetic acid is often used as a solvent and catalyst in this reaction due to its strong acidic nature and ability to stabilize intermediates.
Industrial Production Methods
Industrial production of trifluoroacetic acid involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is preferred due to its efficiency and high yield of trifluoroacetic acid.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the trifluoroacetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted trifluoroacetates.
Applications De Recherche Scientifique
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-(aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid involves the interaction of the aminooxy group with various molecular targets. The aminooxy group can form stable adducts with carbonyl compounds, which can inhibit enzyme activity or modify protein function. The trifluoroacetic acid moiety enhances the compound’s solubility and stability, allowing it to effectively interact with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trifluoroacetic anhydride
- Trifluoroperacetic acid
- 2,2,2-Trifluoroethanol
Uniqueness
3-(Aminooxy)-2,2-dimethylpropanoic acid; trifluoroacetic acid is unique due to the presence of both the aminooxy and trifluoroacetic acid moieties. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H12F3NO5 |
|---|---|
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
3-aminooxy-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO3.C2HF3O2/c1-5(2,3-9-6)4(7)8;3-2(4,5)1(6)7/h3,6H2,1-2H3,(H,7,8);(H,6,7) |
Clé InChI |
QKDHDJNBUQCCHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CON)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
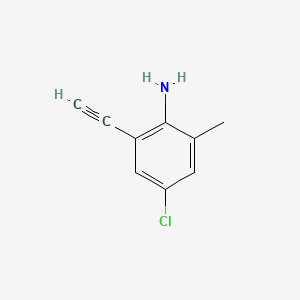
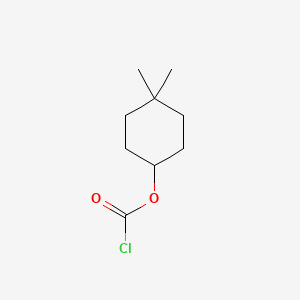
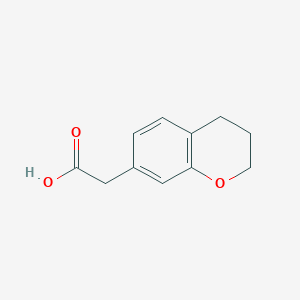
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)


![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
